N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H15ClN4O3S2 and its molecular weight is 483.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.0274104 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
The synthesis of hydroxy-substituted benzothiazole derivatives has been shown to exhibit potent and significant antibacterial activities, particularly against Streptococcus pyogenes. These derivatives, including those synthesized through the condensation of 2-amino-4-chlorobenzothiazol-5-ol with nitrobenzoylchloride, have been evaluated for their efficacy in inhibiting bacterial growth, with certain compounds demonstrating superior antibacterial potential at varying concentrations. This highlights the potential of benzothiazole derivatives in addressing bacterial infections, contributing to the development of new antibacterial agents (Gupta, 2018).
Anticancer Activity
Benzothiazole derivatives have also been synthesized and assessed for their anticancer properties. For instance, indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated proapoptotic activity against melanoma cell lines, with specific compounds exhibiting growth inhibition and potent anticancer activity. These findings suggest the therapeutic potential of benzothiazole derivatives in cancer treatment, offering a promising avenue for the development of novel anticancer agents (Yılmaz et al., 2015).
Novel Syntheses and Characterizations
Research into the synthesis of benzothiazole derivatives often focuses on the development of efficient, clean, and environmentally friendly methodologies. For example, "on water" organic synthesis techniques have facilitated the creation of benzothiazoles/benzothiazolines from aromatic, heteroaromatic, and styryl aldehydes. This approach underscores the importance of green chemistry principles in the synthesis of benzothiazole compounds, contributing to the field of sustainable chemistry (Chakraborti et al., 2007).
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S2/c1-12-14(5-4-7-18(12)27(29)30)20(28)26-22(31)24-13-9-10-16(23)15(11-13)21-25-17-6-2-3-8-19(17)32-21/h2-11H,1H3,(H2,24,26,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCFDFKOKZWALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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